molecular formula C6H11ClF3NO B15202890 (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B15202890
M. Wt: 205.60 g/mol
InChI Key: NCSUUOGDZBYILU-UYXJWNHNSA-N
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Description

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO. It is a morpholine derivative with a methyl group at the 2-position and a trifluoromethyl group at the 6-position, forming a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as (2S,6R)-2-methylmorpholine and trifluoromethylating agents.

  • Trifluoromethylation: The morpholine derivative undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethylating agents in the presence of a base.

  • Acidification: The resulting trifluoromethylated morpholine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the morpholine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride can be compared with other similar compounds, such as:

  • 2-Methylmorpholine: Similar structure but lacks the trifluoromethyl group.

  • 6-(Trifluoromethyl)morpholine: Similar structure but lacks the methyl group at the 2-position.

  • Other trifluoromethylated compounds: Compounds with trifluoromethyl groups in different positions or on different backbones.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5+;/m0./s1

InChI Key

NCSUUOGDZBYILU-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C(F)(F)F.Cl

Canonical SMILES

CC1CNCC(O1)C(F)(F)F.Cl

Origin of Product

United States

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